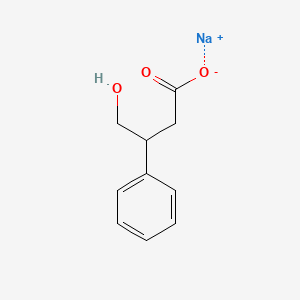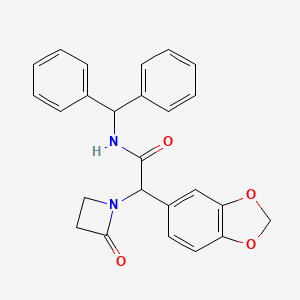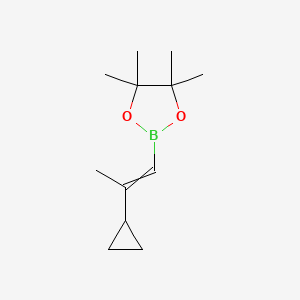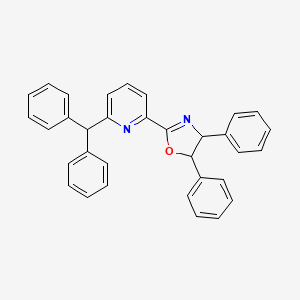![molecular formula C21H24N4O2S B12498227 3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole and pyrrolopyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the pyrrolopyrimidine moiety. Key steps include:
Formation of the Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: This step typically involves the use of thiolating agents to introduce the sulfanyl group.
Formation of the Pyrrolopyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research and neurodegenerative diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including receptors and enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one include other indole derivatives and pyrrolopyrimidine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indole-3-acetic acid: A plant hormone with different biological functions.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their anticancer properties.
The uniqueness of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its combined indole and pyrrolopyrimidine structures, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H24N4O2S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
3-butan-2-yl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N4O2S/c1-4-14(3)25-20(27)19-16(11-13(2)22-19)23-21(25)28-12-18(26)24-10-9-15-7-5-6-8-17(15)24/h5-8,11,14,22H,4,9-10,12H2,1-3H3 |
InChI-Schlüssel |
MNNCSTXXOWALKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)



![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)

